
3-(Tridecafluorohexyl)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tridecafluorohexyl)benzene-1-thiol is an organosulfur compound characterized by a benzene ring substituted with a thiol group and a tridecafluorohexyl chain. This compound is notable for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)benzene-1-thiol typically involves the reaction of tridecafluorohexyl iodide with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:
C6H5SH+C6F13I→C6H4(C6F13)SH+NaI
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tridecafluorohexyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Addition: The thiol group can participate in thiol-ene click reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents such as bromine or chlorine.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) for thiol-ene reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Halogenated Derivatives: Resulting from electrophilic substitution on the benzene ring.
Thioethers: Formed from thiol-ene reactions.
Wissenschaftliche Forschungsanwendungen
3-(Tridecafluorohexyl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential in modifying biological molecules due to its thiol group.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-(Tridecafluorohexyl)benzene-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property is exploited in various applications, such as catalysis and surface modification. The tridecafluorohexyl chain imparts hydrophobicity and chemical resistance, making the compound useful in creating non-stick and anti-corrosive surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorobenzenethiol: Another fluorinated thiol with similar properties but a shorter fluorinated chain.
Perfluorooctanethiol: Contains a longer fluorinated chain, offering different hydrophobic properties.
Benzene-1-thiol: Lacks the fluorinated chain, resulting in different chemical behavior and applications.
Uniqueness
3-(Tridecafluorohexyl)benzene-1-thiol is unique due to its combination of a thiol group and a long fluorinated chain, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to form strong bonds with other molecules .
Eigenschaften
CAS-Nummer |
56285-78-0 |
|---|---|
Molekularformel |
C12H5F13S |
Molekulargewicht |
428.21 g/mol |
IUPAC-Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzenethiol |
InChI |
InChI=1S/C12H5F13S/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4,26H |
InChI-Schlüssel |
IRPVBYQRPIZOIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


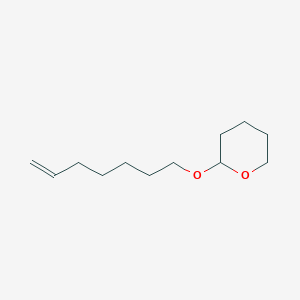
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
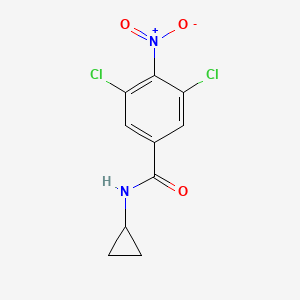
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
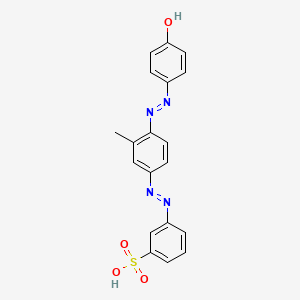
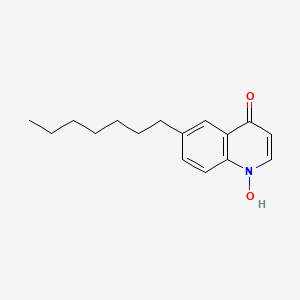
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
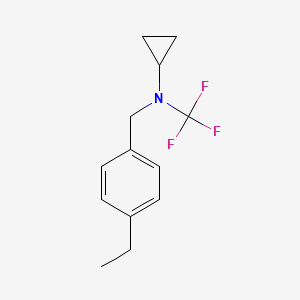
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)

![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)

![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
